1-(2-Chlorophenyl)-2-methoxyethanamine
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Overview
Description
1-(2-Chlorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chlorinated phenyl group attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-methoxyethanamine typically involves the reaction of 2-chlorobenzaldehyde with methoxyethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation techniques to enhance the efficiency of the reduction step.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to yield secondary or tertiary amines.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and secondary or tertiary amines.
Scientific Research Applications
1-(2-Chlorophenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
1-(2-Chlorophenyl)-2-methylaminoethanamine: Contains a methylamino group instead of a methoxy group.
1-(2-Chlorophenyl)-2-hydroxyethanamine: Features a hydroxy group in place of the methoxy group.
Uniqueness: 1-(2-Chlorophenyl)-2-methoxyethanamine is unique due to its specific combination of a chlorinated phenyl group and a methoxyethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYMVNSARKLOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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